molecular formula C21H18Cl2F3N3OS B2599739 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226428-28-9

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Número de catálogo: B2599739
Número CAS: 1226428-28-9
Peso molecular: 488.35
Clave InChI: IPLKDJFALZJYSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a structurally complex imidazole derivative featuring:

  • A central 1H-imidazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 3,4-dichlorophenyl moiety.
  • A thioether linkage (-S-) at position 2 of the imidazole ring, connected to an N-isopropylacetamide side chain.

The thioacetamide group enhances metabolic stability compared to oxygen-based analogs, while the isopropyl substituent may influence solubility and pharmacokinetics .

Propiedades

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2F3N3OS/c1-12(2)28-19(30)11-31-20-27-10-18(13-6-7-16(22)17(23)8-13)29(20)15-5-3-4-14(9-15)21(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLKDJFALZJYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring substituted with dichlorophenyl and trifluoromethyl groups, linked via a thioether to an isopropylacetamide moiety. The synthesis typically involves the following steps:

  • Formation of Imidazole Derivative : The initial step includes the synthesis of the imidazole core using appropriate starting materials such as 3,4-dichlorobenzaldehyde and trifluoromethylphenyl derivatives.
  • Thioether Formation : This involves reacting the imidazole derivative with a thiol compound to introduce the thioether linkage.
  • Acetamide Coupling : Finally, the isopropylacetamide group is introduced through acylation reactions.

Anticonvulsant Activity

Research indicates that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exhibit anticonvulsant properties. A study demonstrated that related imidazole derivatives showed significant protection against maximal electroshock (MES) seizures in animal models at doses ranging from 100 mg/kg to 300 mg/kg, indicating a strong correlation between structural modifications and anticonvulsant efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • GABAergic Modulation : Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
  • Voltage-Gated Ion Channel Interaction : The imidazole ring may interact with voltage-gated sodium channels, stabilizing their inactive state and reducing neuronal excitability.

Case Studies

  • Study on Anticonvulsant Efficacy : In a comparative study, various derivatives were tested for their anticonvulsant activity in mice. The results indicated that modifications at the 3-position of the anilide significantly influenced the anticonvulsant properties. Compounds with trifluoromethyl substitutions demonstrated higher efficacy compared to their non-substituted counterparts .
  • Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod test, where compounds exhibiting high anticonvulsant activity were also assessed for motor impairment. Notably, some derivatives showed protective effects without significant neurotoxic side effects .

Data Tables

Compound NameStructureAnticonvulsant Activity (mg/kg)Neurotoxicity
Compound AStructure A100 (0.5h), 300 (4h)No
Compound BStructure B100 (0.5h), 100 (4h)Yes
Compound CStructure C300 (0.5h), 100 (4h)No

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound belongs to a class of 1H-imidazole-2-thioacetamide derivatives , which are frequently explored for their pharmacological properties. Below is a comparison with key analogs:

Compound Key Substituents Bioactivity Highlights Reference
Target Compound 3,4-dichlorophenyl, 3-(trifluoromethyl)phenyl, N-isopropyl Hypothesized COX/LOX inhibition due to trifluoromethyl and dichlorophenyl motifs .
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide (Compound 9) 4-fluorophenyl, 4-methoxyphenyl, thiazol-2-yl Demonstrated COX-2 selectivity in vitro; methoxy group enhances solubility .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide 3,4-dichlorophenyl, thiazol-2-yl Structural analog with confirmed crystallographic data; moderate antibacterial activity .
2-Chloro-N-{[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}-N-IsopropylAcetamide 2-chlorophenyl, oxadiazole, isopropyl Oxadiazole core improves metabolic stability; pesticidal applications noted .

Key Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to the methoxy group in Compound 9 . 3,4-Dichlorophenyl (target) vs.
  • Amide Side Chain Variations :

    • N-Isopropyl (target) vs. N-(thiazol-2-yl) (Compound 9): The isopropyl group may reduce hydrogen-bonding capacity but improve membrane permeability .
  • Core Heterocycle Modifications :

    • Imidazole (target) vs. oxadiazole (): Imidazole derivatives often exhibit better kinase inhibition, while oxadiazoles are favored for stability in pesticidal agents .

Physicochemical Properties

  • Melting Point : Expected to exceed 450 K (based on analogs like ’s 459–461 K) due to rigid aromatic systems .
  • Solubility: Low aqueous solubility (logP > 4) predicted due to trifluoromethyl and dichlorophenyl groups; DMSO or ethanol recommended for dissolution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.